molecular formula C28H28N2O8S B405284 ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405284
M. Wt: 552.6g/mol
InChI Key: ZUDAFFYMDWQVBX-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, methoxy, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazolopyrimidine derivatives, and ethyl acetoacetate. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions including:

    Oxidation: The methoxy and acetyloxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(hydroxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[4-(methoxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H28N2O8S

Molecular Weight

552.6g/mol

IUPAC Name

ethyl (2Z)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)18-9-11-19(34-4)22(14-18)36-6)26(32)23(39-28)13-17-8-10-20(38-16(3)31)21(12-17)35-5/h8-14,25H,7H2,1-6H3/b23-13-

InChI Key

ZUDAFFYMDWQVBX-QRVIBDJDSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Origin of Product

United States

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